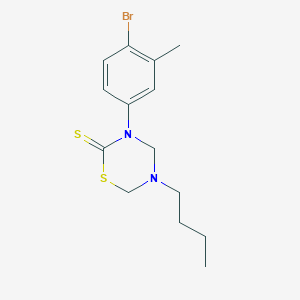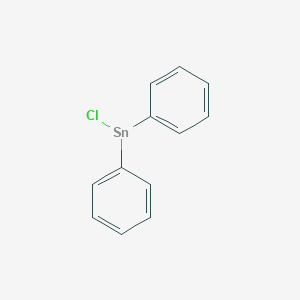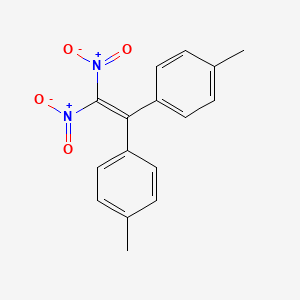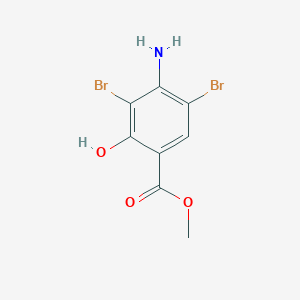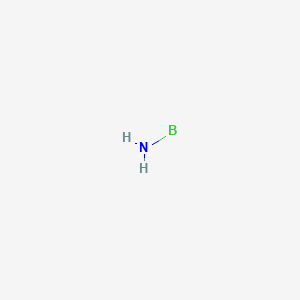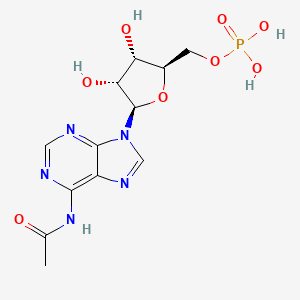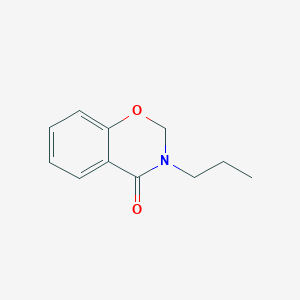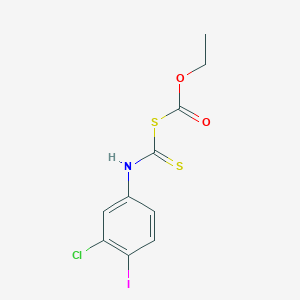
Carbonic acid, thio-, anhydrosulfide with 3-chloro-4-iododithiocarbanilic acid, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, thio-, anhydrosulfide with 3-chloro-4-iododithiocarbanilic acid, ethyl ester is a complex organic compound with the molecular formula C10H9ClINO2S2 and a molecular weight of 401.67 . This compound is characterized by the presence of sulfur, chlorine, iodine, and ethyl ester groups, making it a unique entity in the realm of organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, thio-, anhydrosulfide with 3-chloro-4-iododithiocarbanilic acid, ethyl ester typically involves the acylation of thiols (thiolation). This process can be facilitated by various reagents and conditions. For instance, a thiazolium precatalyst can be used to facilitate the electrochemical oxidation of thiolate anions, leading to the formation of thioesters in good yields . Another method involves the use of 4,4′-azopyridine as an electron-deficient reagent for Mitsunobu esterification and thioesterification reactions .
Industrial Production Methods
Industrial production of this compound may involve the direct thioesterification of aldehydes with thiols under room temperature and solvent-free conditions, catalyzed by Y[N(SiMe3)2]3(μ-Cl)Li(THF)3 . This method provides a straightforward and atom-efficient approach for thioester synthesis without the need for additives or external oxidants.
化学反应分析
Types of Reactions
Carbonic acid, thio-, anhydrosulfide with 3-chloro-4-iododithiocarbanilic acid, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents.
Reduction: Reduction can be achieved using agents like triethylsilane and catalytic palladium-on-carbon.
Substitution: Substitution reactions can occur, particularly involving the chlorine and iodine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include triethylsilane, catalytic palladium-on-carbon, and various oxidizing agents . The conditions for these reactions can vary, but they often involve room temperature and solvent-free environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions can yield α-amino aldehydes with Boc, Cbz, or Fmoc protection .
科学研究应用
Carbonic acid, thio-, anhydrosulfide with 3-chloro-4-iododithiocarbanilic acid, ethyl ester has several scientific research applications:
Biology: The compound can be used in the study of biochemical pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which carbonic acid, thio-, anhydrosulfide with 3-chloro-4-iododithiocarbanilic acid, ethyl ester exerts its effects involves the interaction of its sulfur, chlorine, and iodine atoms with various molecular targets. These interactions can lead to the formation of thioesters and other sulfur-containing compounds, which play crucial roles in various biochemical pathways .
相似化合物的比较
Similar Compounds
Thioesters: Compounds like ethanethiol esters of α-amino acids.
Thioacids: Compounds synthesized by acylation of thiols.
Uniqueness
What sets carbonic acid, thio-, anhydrosulfide with 3-chloro-4-iododithiocarbanilic acid, ethyl ester apart is its unique combination of sulfur, chlorine, and iodine atoms, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
20975-45-5 |
|---|---|
分子式 |
C10H9ClINO2S2 |
分子量 |
401.7 g/mol |
IUPAC 名称 |
ethyl (3-chloro-4-iodophenyl)carbamothioylsulfanylformate |
InChI |
InChI=1S/C10H9ClINO2S2/c1-2-15-10(14)17-9(16)13-6-3-4-8(12)7(11)5-6/h3-5H,2H2,1H3,(H,13,16) |
InChI 键 |
PWJDWIZMRNBYSK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)SC(=S)NC1=CC(=C(C=C1)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



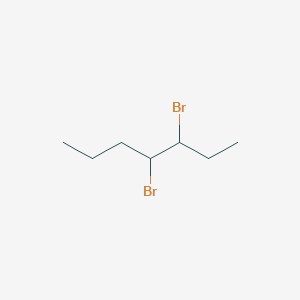

![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
